molecular formula C7H7NO2S B3057266 4-Amino-2-sulfanylbenzoic acid CAS No. 78334-06-2

4-Amino-2-sulfanylbenzoic acid

Cat. No.: B3057266
CAS No.: 78334-06-2
M. Wt: 169.2 g/mol
InChI Key: QTXSDPJOPCWEME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of 4-Amino-2-sulfanylbenzoic Acid (ASB) is the subclass B3 Metallo-β-Lactamase (MBL) . MBLs are enzymes that confer resistance to carbapenems, a class of antibiotics, in Enterobacteriaceae . The subclass B3 MBLs are specifically targeted by ASB .

Mode of Action

ASB interacts with its target, the subclass B3 MBL, by binding to the two zinc ions, Ser221, and Thr223 at the active site of the enzyme . These residues are ubiquitously conserved across clinically relevant B3 MBLs . This interaction inhibits the activity of the enzyme, thereby reducing the resistance of the bacteria to carbapenems .

Biochemical Pathways

The inhibition of B3 MBLs by ASB affects the biochemical pathway of carbapenem resistance in Enterobacteriaceae . By inhibiting the MBLs, ASB prevents the breakdown of carbapenems, allowing these antibiotics to exert their antibacterial effects .

Pharmacokinetics

The effectiveness of asb in reducing the minimum inhibitory concentration (mic) for meropenem (mem) in smb-1 producing escherichia coli cells suggests that it may have favorable pharmacokinetic properties .

Result of Action

The result of ASB’s action is a significant reduction in the MICs for meropenem (MEM) in SMB-1 producers . This suggests that ASB effectively inhibits the activity of B3 MBLs, thereby reducing the resistance of the bacteria to carbapenems .

Action Environment

The effectiveness of asb in different bacterial strains suggests that it may be effective in a variety of biological environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

This process involves the use of specific reagents and conditions to achieve the desired product . The reaction typically requires careful control of temperature and pH to ensure the successful formation of the compound.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of 4-amino-2-sulfanylbenzoic acid on a larger scale would likely involve optimization of the laboratory-scale procedures. This would include scaling up the reaction volumes, ensuring consistent quality of reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-sulfanylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form disulfide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol form.

    Substitution: The amino and sulfanyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include disulfide derivatives, thiol compounds, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Amino-2-sulfanylbenzoic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its potent inhibitory effects on subclass B3 metallo-β-lactamases, which distinguishes it from other inhibitors that primarily target subclass B1 metallo-β-lactamases . Its ability to bind to conserved residues across different B3 metallo-β-lactamases makes it a valuable compound in the fight against antibiotic resistance.

Properties

IUPAC Name

4-amino-2-sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,11H,8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXSDPJOPCWEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)S)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274845
Record name 4-amino-2-sulfanylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78334-06-2
Record name 4-amino-2-sulfanylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2-sulfanylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Amino-2-sulfanylbenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Amino-2-sulfanylbenzoic acid
Reactant of Route 4
4-Amino-2-sulfanylbenzoic acid
Reactant of Route 5
4-Amino-2-sulfanylbenzoic acid
Reactant of Route 6
4-Amino-2-sulfanylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.